Manganese(0) carbonyl

Description

BenchChem offers high-quality Manganese(0) carbonyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganese(0) carbonyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10Mn2O10 |

|---|---|

Molecular Weight |

389.98 g/mol |

IUPAC Name |

carbon monoxide;manganese |

InChI |

InChI=1S/10CO.2Mn/c10*1-2;; |

InChI Key |

QFEOTYVTTQCYAZ-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Mn] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Dimanganese Decacarbonyl

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and characterization of dimanganese decacarbonyl (Mn₂(CO)₁₀), a foundational organometallic compound. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the experimental workflow for its preparation and analysis.

Introduction

Dimanganese decacarbonyl, with the chemical formula Mn₂(CO)₁₀, is a stable, yellow crystalline solid and a key precursor in the synthesis of various manganese-containing compounds.[1][2] First synthesized in 1954 by Brimm, Lynch, and Sesny, it consists of two Mn(CO)₅ units joined by a Mn-Mn bond.[1] The molecule has no bridging carbonyl ligands and possesses an approximate D₄d point group symmetry.[1][2] Its well-defined structure and reactivity make it a valuable reagent and a model system for studying metal-metal bonding and organometallic reactions.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of dimanganese decacarbonyl is presented in the tables below for easy reference.

Table 1: Physical Properties of Dimanganese Decacarbonyl

| Property | Value |

| Molecular Formula | C₁₀Mn₂O₁₀ |

| Molar Mass | 389.98 g/mol [1][2] |

| Appearance | Yellow crystals[1][2] |

| Density | 1.750 g/cm³[1][2] |

| Melting Point | 154 °C (309 °F; 427 K)[1][2] |

| Boiling Point | Sublimes at 60 °C under reduced pressure (0.5 mm Hg)[1][3] |

| Solubility | Insoluble in water, soluble in organic solvents[1][4] |

| Dipole Moment | 0 D[1][2] |

Table 2: Crystallographic Data for Dimanganese Decacarbonyl

| Parameter | Value |

| Crystal System | Monoclinic[1] |

| Space Group | P2₁/c |

| a | 14.14 Å[1] |

| b | 7.10 Å[1] |

| c | 14.63 Å[1] |

| β | 105.2°[1] |

| Z | 4[1] |

| Mn-Mn Bond Length | 290.38(6) pm[3] |

| Axial Mn-C Bond Length | 181.1 pm[1] |

| Average Equatorial Mn-C Bond Length | 185.6 pm[1] |

Table 3: Spectroscopic Data for Dimanganese Decacarbonyl

| Technique | Key Features and Values |

| Infrared (IR) Spectroscopy (νCO) | Three characteristic bands are observed between 2045 cm⁻¹ and 1975 cm⁻¹ in non-coordinating solvents.[3] In cyclohexane, prominent bands appear around 2044, 2013, and 1983 cm⁻¹. |

| Mass Spectrometry (MS) | The parent ion peak is observed at m/z 390, corresponding to [Mn₂(CO)₁₀]⁺.[3] The primary fragmentation pattern involves the sequential loss of the ten carbonyl ligands.[3] |

| ¹³C NMR Spectroscopy | A single resonance is typically observed for the carbonyl carbons due to the molecule's symmetry and rapid exchange processes.[3] |

| UV-Visible Spectroscopy | Intense charge-transfer bands are present in the 300-400 nm region, with molar absorptivities exceeding 10⁴ M⁻¹cm⁻¹.[3] These are attributed to metal-to-ligand charge transfer transitions.[3] |

Synthesis of Dimanganese Decacarbonyl

Several methods for the synthesis of dimanganese decacarbonyl have been developed, broadly categorized into high-pressure and low-pressure procedures.

High-Pressure Reductive Carbonylation

This is a traditional and effective method for synthesizing Mn₂(CO)₁₀.

3.1.1. Protocol: Reduction of Manganese(II) Chloride

This procedure is an improvement on the original synthesis and provides a moderate yield.[1][2]

-

Materials: Anhydrous manganese(II) chloride (MnCl₂), sodium benzophenone (B1666685) ketyl, carbon monoxide (CO), and a high-pressure autoclave.

-

Procedure:

-

In a rigorously dried and inert atmosphere (e.g., a glovebox), charge a high-pressure autoclave with anhydrous MnCl₂ and a solution of sodium benzophenone ketyl, which acts as the reducing agent.

-

Seal the autoclave and purge it several times with high-purity carbon monoxide.

-

Pressurize the autoclave with carbon monoxide to approximately 200 atmospheres.[1][2]

-

Heat the reaction mixture while stirring. The exact temperature and reaction time can be optimized, but temperatures in the range of 100-150 °C are typical.

-

After the reaction period, cool the autoclave to room temperature and slowly vent the excess carbon monoxide in a well-ventilated fume hood.

-

The product, dimanganese decacarbonyl, is then isolated from the reaction mixture by extraction with an organic solvent, followed by crystallization. This method can yield approximately 32% of the product.[1]

-

Low-Pressure Synthesis

A more recent development utilizes readily available precursors and avoids the need for high-pressure equipment.[1]

3.2.1. Protocol: From Methylcyclopentadienyl Manganese Tricarbonyl

This method offers a more convenient laboratory-scale synthesis.[1]

-

Materials: Methylcyclopentadienyl manganese tricarbonyl (MMT), sodium metal (as a reducing agent), and carbon monoxide.

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve MMT in a suitable solvent (e.g., diglyme).

-

Add finely dispersed sodium metal to the solution.

-

Bubble carbon monoxide through the stirred reaction mixture at ambient pressure.

-

The reaction progress can be monitored by observing the color change of the solution.

-

Upon completion, the reaction is quenched, and the product is worked up by filtration and extraction.

-

Purification by sublimation or recrystallization yields the final product. Yields for this method are typically in the range of 16-20%.[1]

-

Characterization of Dimanganese Decacarbonyl

A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized dimanganese decacarbonyl.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for characterizing metal carbonyls due to the strong absorption of the C-O stretching vibrations.

-

Protocol:

-

Prepare a dilute solution of the synthesized Mn₂(CO)₁₀ in a suitable non-coordinating solvent such as hexane (B92381) or cyclohexane.

-

Record the IR spectrum in the range of 2200-1800 cm⁻¹.

-

The spectrum should exhibit three distinct, strong absorption bands characteristic of the terminal carbonyl ligands in Mn₂(CO)₁₀.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Protocol:

-

Introduce a sample of Mn₂(CO)₁₀ into the mass spectrometer, typically using a direct insertion probe or by vaporization.

-

Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

-

The spectrum should show a parent ion peak corresponding to the molecular weight of Mn₂(CO)₁₀ (m/z ≈ 390).

-

Observe the characteristic fragmentation pattern, which involves the sequential loss of the ten CO ligands, resulting in a series of peaks separated by 28 mass units (the mass of CO).

-

Experimental and Logical Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the synthesis and characterization workflow for dimanganese decacarbonyl.

Caption: High-level workflow for the synthesis of dimanganese decacarbonyl.

Caption: Workflow for the characterization of dimanganese decacarbonyl.

Caption: Key reaction pathways of dimanganese decacarbonyl.

References

Spectroscopic properties of Manganese(0) carbonyl

An In-depth Technical Guide to the Spectroscopic Properties of Dimanganese Decacarbonyl

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical and spectroscopic properties of organometallic compounds is paramount for characterization, quality control, and mechanistic studies. Dimanganese decacarbonyl, Mn₂(CO)₁₀, stands as a foundational Manganese(0) carbonyl complex and a key reagent in organometallic chemistry.[1][2] This guide provides a detailed overview of its core spectroscopic characteristics, complete with experimental methodologies and data presented for clarity and comparative analysis.

Dimanganese decacarbonyl features a structure with two pentacarbonylmanganese, Mn(CO)₅, units linked by a direct, unsupported manganese-manganese bond.[1][3] The molecule lacks bridging carbonyl ligands. Each manganese atom is coordinated to five terminal CO ligands. In its most stable conformation, the two Mn(CO)₅ fragments are staggered relative to each other, resulting in an overall molecular symmetry belonging to the D₄d point group.[1]

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Mn₂(CO)₁₀ Carbonyl Stretching Frequencies

This guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of dimanganese decacarbonyl, Mn₂(CO)₁₀, with a specific focus on its carbonyl (CO) stretching frequencies. It is intended for researchers, scientists, and professionals in drug development who utilize organometallic compounds and require a detailed understanding of their characterization.

Introduction

Dimanganese decacarbonyl, Mn₂(CO)₁₀, is a stable, yellow crystalline solid and a foundational compound in organometallic chemistry. Its structure consists of two Mn(CO)₅ units joined by a metal-metal bond, with a staggered (D₄d) conformation in its ground state.[1][2][3] This structure features two distinct types of carbonyl ligands: two axial CO groups aligned with the Mn-Mn bond and eight equatorial CO groups nearly perpendicular to it.[3] This structural arrangement gives rise to a characteristic infrared spectrum in the carbonyl stretching region (approximately 1800-2100 cm⁻¹), which is highly sensitive to the molecular environment.

The analysis of these ν(CO) bands provides valuable insights into the molecule's electronic structure, bonding, and interactions with its surroundings. The positions and intensities of these bands are influenced by factors such as solvent polarity and the physical state of the sample.

Carbonyl Stretching Frequencies of Mn₂(CO)₁₀

The infrared spectrum of Mn₂(CO)₁₀ in the carbonyl stretching region typically exhibits three main absorption bands. These correspond to the B₂ and E₁ vibrational modes, which are IR-active.[1][2] The ν(CO) frequencies for Mn₂(CO)₁₀ in various solvents are summarized in the table below.

| Solvent | ν(CO) (cm⁻¹) |

| Cyclohexane | 1983, 2013, 2045[1] |

| Heptane | 1983, 2014, 2044[4] |

| Tetrahydrofuran (THF) | 1978, 2008, 2039[4][5] |

| Acetonitrile (MeCN) | 1979, 2010, 2042[4] |

| Dimethyl Sulfoxide (DMSO) | 1977, 2007, 2039[4][5] |

| Isopropanol | 1982, 2013, 2045[1] |

| Methanol (MeOH) | 1980, 2010, 2041[4][5] |

| Dimethylacetamide (DMA) | 2046, 2007, 1983[6] |

Experimental Protocol for Infrared Spectroscopy of Mn₂(CO)₁₀

This section outlines a general procedure for obtaining the infrared spectrum of Mn₂(CO)₁₀ in solution.

1. Materials and Equipment:

-

Dimanganese decacarbonyl (Mn₂(CO)₁₀)

-

Spectroscopic grade solvent (e.g., cyclohexane, THF)

-

Fourier Transform Infrared (FTIR) spectrometer

-

Liquid-tight IR sample cell with appropriate window material (e.g., CaF₂, NaCl)

-

Volumetric flasks and pipettes

-

Syringes and needles for sample transfer

-

Nitrogen or argon gas supply for inert atmosphere (optional but recommended)

-

Fume hood

2. Sample Preparation:

-

Solution Preparation:

-

In a fume hood, accurately weigh a small amount of Mn₂(CO)₁₀ (typically a few milligrams).

-

Dissolve the solid in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a dilute solution (e.g., 1-5 mM). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrometer (typically 0.1 to 1.0 absorbance units).

-

Mn₂(CO)₁₀ solutions are sensitive to light and air, which can lead to decomposition. It is advisable to prepare fresh solutions and minimize exposure to light. For prolonged studies, working under an inert atmosphere of nitrogen or argon is recommended.[7]

-

-

Sample Cell Assembly:

-

Select an appropriate IR cell and window material that is transparent in the region of interest (1800-2200 cm⁻¹) and compatible with the chosen solvent.[8]

-

Clean the cell and windows thoroughly according to the manufacturer's instructions.

-

Assemble the cell, ensuring a proper seal to prevent solvent evaporation.

-

3. Data Acquisition:

-

Background Spectrum:

-

Fill the IR sample cell with the pure solvent that was used to prepare the Mn₂(CO)₁₀ solution.

-

Place the cell in the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the solvent. This will be subtracted from the sample spectrum to remove interfering solvent absorption bands.

-

-

Sample Spectrum:

-

Carefully clean and dry the sample cell.

-

Fill the cell with the prepared Mn₂(CO)₁₀ solution using a syringe.

-

Place the cell back into the spectrometer.

-

Acquire the infrared spectrum of the sample over the desired wavenumber range. A typical range for observing carbonyl stretches is 1800 cm⁻¹ to 2200 cm⁻¹.

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum, yielding the spectrum of Mn₂(CO)₁₀.

-

4. Data Analysis:

-

Identify the positions (in cm⁻¹) of the absorption maxima for the carbonyl stretching bands.

-

Note the relative intensities and shapes of the bands.

-

Compare the obtained spectrum with literature values for confirmation.

Visualizations

The following diagrams illustrate the molecular structure of Mn₂(CO)₁₀ and a typical experimental workflow for its IR analysis.

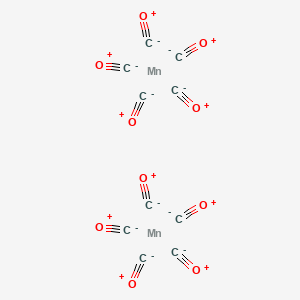

Caption: Molecular structure of Mn₂(CO)₁₀ highlighting axial and equatorial carbonyl ligands.

References

- 1. researchgate.net [researchgate.net]

- 2. baizgroup.org [baizgroup.org]

- 3. Dimanganese decacarbonyl - Wikipedia [en.wikipedia.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Mechanism of Mn-Mn Bond Cleavage in Dimanganese Decacarbonyl, Mn₂(CO)₁₀

For Researchers, Scientists, and Drug Development Professionals

Dimanganese decacarbonyl, Mn₂(CO)₁₀, serves as a foundational organometallic complex for studying the principles of metal-metal bonding and photoreactivity. Its relatively weak manganese-manganese bond can be cleaved through distinct thermal and photochemical pathways. Understanding these mechanisms is crucial for its application as a radical initiator and a precursor in organomanganese chemistry. This guide provides an in-depth analysis of the Mn-Mn bond cleavage process, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Core Mechanisms of Mn-Mn Bond Cleavage

The dissociation of the Mn-Mn bond in Mn₂(CO)₁₀ is a pivotal reaction that can be initiated by either light (photolysis) or heat (thermolysis). Both pathways primarily result in the homolytic cleavage of the bond, yielding two equivalents of the highly reactive pentacarbonylmanganese radical, •Mn(CO)₅.

Irradiation of Mn₂(CO)₁₀ with near-ultraviolet light initiates the homolytic cleavage of the Mn-Mn bond with high efficiency.[1] This process is triggered by the excitation of an electron from a bonding σ orbital to a corresponding antibonding σ* orbital (σ → σ* transition).[2] This excitation populates a dissociative excited state, leading to the rapid rupture of the metal-metal bond.[2]

The primary photochemical event is the formation of two •Mn(CO)₅ radicals.[3] However, under certain conditions, particularly in the absence of a CO atmosphere, secondary reactions can occur. The •Mn(CO)₅ radical may lose a carbonyl ligand, or a dinuclear CO-bridged species, Mn₂(CO)₉, may form.[2] The recombination of the •Mn(CO)₅ radicals to regenerate the parent Mn₂(CO)₁₀ is a very fast, near-diffusion-controlled process.[1]

Caption: Photochemical cleavage pathway of Mn₂(CO)₁₀.

When heated, Mn₂(CO)₁₀ undergoes thermal decomposition, which also proceeds via homolytic cleavage of the Mn-Mn bond to form •Mn(CO)₅ radicals. This process typically requires temperatures above 100°C.[4] The thermal pathway is mechanistically simpler than the photochemical route, primarily involving the direct scission of the Mn-Mn bond without the formation of electronically excited states. This method is often utilized in chemical vapor deposition to create manganese-containing thin films, where extensive decarbonylation occurs at elevated temperatures.[5][6][7]

Caption: Thermal cleavage pathway of Mn₂(CO)₁₀.

The Pentacarbonylmanganese Radical (•Mn(CO)₅)

The key intermediate in both cleavage mechanisms is the 17-electron pentacarbonylmanganese radical, •Mn(CO)₅. Spectroscopic and computational studies have established its structure as square-pyramidal (C₄ᵥ symmetry).[2] This radical is highly reactive and participates in several follow-up reactions, the most prominent being the near-diffusion-controlled bimolecular recombination to reform the parent dimer.[1] Its radical nature also allows it to abstract atoms from various substrates, making Mn₂(CO)₁₀ a useful photoinitiator.

Quantitative Energetics and Kinetics

The cleavage of the Mn-Mn bond has been extensively studied, yielding precise data on the energetics and kinetics of the process. These values are critical for predicting reaction conditions and understanding the compound's reactivity.

| Parameter | Value (kcal/mol) | Value (kJ/mol) | Method/Conditions | Citation(s) |

| Mn-Mn Bond Dissociation Energy | ~36 | ~151 | General | [4][8] |

| - | 158 ± 17 | NIST Data | [9] | |

| Mn-CO Bond Dissociation Energy | ~38 | ~160 | General | [4][8] |

| Activation Energy (Thermal) | - | 159.0 ± 8.4 | Based on reaction enthalpy | [9] |

| Parameter | Value | Conditions | Method | Citation(s) |

| Photochemical Quantum Yield (Φ) | Approaches 1.0 | Appropriate conditions | General | [4] |

| 0.24 (for CO release) | 405 nm irradiation | Spectroscopic | [10][11] | |

| •Mn(CO)₅ Recombination Rate (k_rec) | ~1 x 10⁹ M⁻¹s⁻¹ | Room Temperature | Flash Photolysis | [4] |

Experimental Methodologies

The elucidation of the Mn-Mn bond cleavage mechanism has been made possible by advanced time-resolved spectroscopic techniques capable of detecting short-lived intermediates.

This is a cornerstone technique for studying fast, light-induced reactions.

-

Principle: A high-intensity, short-duration light pulse (the "flash" or "pump") is used to generate a significant concentration of transient species, such as the •Mn(CO)₅ radical. A second, weaker light beam (the "probe") is passed through the sample, and its absorption is monitored over time by a detector. Changes in the probe beam's intensity reveal the formation and decay kinetics of the intermediates.[12][13]

-

Detailed Protocol:

-

Sample Preparation: A solution of Mn₂(CO)₁₀ in an inert, UV-transparent solvent (e.g., hexane, cyclohexane) is prepared in a quartz cuvette. The solution must be deoxygenated by bubbling with an inert gas (e.g., argon) or through freeze-pump-thaw cycles. For experiments studying radical recombination, the cell is often sealed under 1 atm of carbon monoxide (CO) to prevent CO loss from the •Mn(CO)₅ radical.

-

Instrumentation: The setup consists of a flash lamp or a pulsed laser (e.g., Nd:YAG) as the excitation source and a continuous wave lamp (e.g., Xenon arc lamp) as the probe source. The probe beam passes through the sample and then into a monochromator to select a specific wavelength for monitoring. The light intensity is measured by a fast detector like a photomultiplier tube, which is connected to an oscilloscope or digital data acquisition system.[12]

-

Execution: A baseline absorbance is recorded before the flash. The sample is then irradiated with the pump pulse. The subsequent change in absorbance at the monitoring wavelength is recorded as a function of time, typically on a microsecond to millisecond timescale.

-

Data Analysis: The decay of the transient absorbance signal is fitted to appropriate kinetic models. For the recombination of •Mn(CO)₅ radicals (2R• → R₂), the decay follows second-order kinetics. A plot of 1/Absorbance versus time will be linear, and its slope is proportional to the recombination rate constant.

-

TRIR spectroscopy provides structural information about transient species by probing their vibrational modes.

-

Principle: Similar to flash photolysis, a pump laser pulse (UV/Vis) initiates the photochemical reaction. An infrared (IR) laser pulse then probes the sample at a specific time delay after the pump pulse. By varying this delay, a series of IR difference spectra can be collected, mapping the vibrational evolution of the system from reactants to intermediates to products.[14][15] This is highly effective for metal carbonyls due to the strong, distinct C≡O stretching bands.

-

Detailed Protocol:

-

Sample Preparation: A solution of Mn₂(CO)₁₀ is prepared in an IR-transparent solvent (e.g., heptane, cyclohexane) and placed in a sample cell with IR-transparent windows (e.g., CaF₂). The concentration is adjusted to give a suitable absorbance in the carbonyl stretching region (~2100-1800 cm⁻¹). The solution is flowed or stirred to ensure a fresh sample for each laser shot.

-

Instrumentation: A typical pump-probe setup uses a femtosecond or nanosecond laser system. The output is split to generate both the UV/Vis pump pulse (e.g., by frequency doubling/tripling) and the mid-IR probe pulse (e.g., via an optical parametric amplifier).[16] The IR probe beam is itself split into a reference beam and a sample beam, which are then directed to a matched pair of detectors or a multichannel detector array.

-

Execution: The experiment records the difference in the IR spectrum with the pump laser on and off (ΔA = A_on - A_off). Negative bands (bleaches) correspond to the depletion of the ground-state reactant (Mn₂(CO)₁₀), while positive bands correspond to the appearance of photoproducts (e.g., •Mn(CO)₅, Mn₂(CO)₉). A series of these difference spectra are recorded at various time delays (from picoseconds to microseconds).[17]

-

Data Analysis: The rise and decay of specific IR bands are plotted against time to determine the formation and decay kinetics of each species. This allows for the unequivocal identification of primary photoproducts and the measurement of their interconversion rates.

-

Caption: General experimental workflow for TRIR spectroscopy.

Conclusion

The mechanism of Mn-Mn bond cleavage in Mn₂(CO)₁₀ is a well-defined process dominated by homolytic fission into •Mn(CO)₅ radicals, achievable through both photochemical and thermal activation. The high quantum efficiency of the photochemical route and the high reactivity of the resulting radical make it a cornerstone system in organometallic photochemistry. The detailed understanding of these pathways has been driven by sophisticated experimental techniques, particularly flash photolysis and time-resolved IR spectroscopy, which provide unparalleled insight into the kinetics and structure of the transient intermediates that govern the overall reaction.

References

- 1. usb.ac.ir [usb.ac.ir]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The primary photoproducts of Mn2(CO)10: direct i.r. observation and decay kinetics of Mn(CO)5 and Mn2(CO)9 in hydrocarbon solution at room temperature | Semantic Scholar [semanticscholar.org]

- 4. webqc.org [webqc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Dimanganese decacarbonyl - Wikipedia [en.wikipedia.org]

- 9. Dimanganese decacarbonyl [webbook.nist.gov]

- 10. Red Light-Triggered CO Release from Mn2(CO)10 Using Triplet Sensitization in Polymer Nonwoven Fabrics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. homepages.uni-regensburg.de [homepages.uni-regensburg.de]

- 13. Flash Photolysis | Chem Lab [chemlab.truman.edu]

- 14. air.unipr.it [air.unipr.it]

- 15. Structural origins of the electronic properties of materials via time-resolved infrared spectroscopy - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 16. Frontiers | Time-resolved infrared spectroscopic techniques as applied to channelrhodopsin [frontiersin.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Manganese(0) Carbonyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimanganese decacarbonyl, Mn₂(CO)₁₀, is a foundational organometallic compound that serves as a key precursor in the synthesis of various manganese-containing complexes and materials. Its utility in catalysis, chemical vapor deposition (CVD), and as a photoinitiator is well-established.[1] A thorough understanding of its thermal stability and decomposition pathways is paramount for its safe handling, storage, and effective application in various synthetic and materials science contexts. This technical guide provides a comprehensive overview of the thermal behavior of Manganese(0) carbonyl, detailing its decomposition mechanism, relevant thermodynamic and kinetic data, and the experimental protocols used for its characterization.

Physicochemical Properties and Thermal Stability

Dimanganese decacarbonyl is a golden-yellow crystalline solid with the molecular formula Mn₂(CO)₁₀ and a molecular weight of 389.98 g/mol .[2][3] It is air-sensitive and should be stored under an inert atmosphere to prevent oxidation.[1] The molecule consists of two Mn(CO)₅ units joined by a metal-metal bond, with no bridging carbonyl ligands.[1]

The thermal stability of Mn₂(CO)₁₀ is intrinsically linked to the strength of the manganese-manganese bond. The compound melts with decomposition at approximately 154 °C (427 K).[2] The decomposition process is initiated by the homolytic cleavage of the Mn-Mn bond, a process that can be induced both thermally and photochemically.[2]

Quantitative Decomposition Data

The thermal decomposition of dimanganese decacarbonyl has been characterized by several key quantitative parameters. These values are essential for predicting the compound's behavior under various thermal conditions and for designing experimental setups that utilize its decomposition products.

| Parameter | Value | Conditions/Notes |

| Melting Point | 154 °C (427 K) | With decomposition. |

| Decomposition Onset Temperature | ~110 °C | In the absence of CO, decomposition begins. |

| Mn-Mn Bond Dissociation Energy | 34 ± 13 kcal/mol | |

| Activation Energy (Ea) for Mn-Mn Homolytic Cleavage | 159.0 ± 8.4 kJ/mol (38.0 ± 2.0 kcal/mol) |

Thermal Decomposition Pathway

The thermal decomposition of dimanganese decacarbonyl proceeds through a well-established radical mechanism. The primary and subsequent steps are outlined below.

Initiation: The process begins with the homolytic cleavage of the relatively weak Mn-Mn bond upon heating, yielding two pentacarbonylmanganese radicals (•Mn(CO)₅).

Propagation and Termination: These highly reactive radicals can then undergo a series of reactions, including the sequential loss of carbon monoxide (CO) ligands to ultimately form manganese metal. The released CO is a stable gaseous byproduct. The manganese atoms can then aggregate to form metallic manganese.

The overall decomposition can be summarized by the following equation:

Mn₂(CO)₁₀(s) → 2Mn(s) + 10CO(g)[4]

The following Graphviz diagram illustrates the key steps in the thermal decomposition of dimanganese decacarbonyl.

Experimental Protocols

The study of the thermal decomposition of air-sensitive compounds like dimanganese decacarbonyl requires specialized techniques to prevent sample degradation from atmospheric oxygen and moisture. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for this purpose when performed under a controlled inert atmosphere.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For Mn₂(CO)₁₀, this technique can be used to determine the onset of decomposition and the stoichiometry of the decomposition reaction by observing the mass loss corresponding to the release of CO ligands.

Methodology:

-

Sample Preparation: Due to its air sensitivity, Mn₂(CO)₁₀ must be handled in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen). A small sample (typically 1-5 mg) is loaded into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., argon or nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure an oxygen-free environment.

-

Thermal Program: The sample is heated at a constant rate (e.g., 5-10 °C/min) from ambient temperature to a final temperature above the complete decomposition point (e.g., 300 °C).

-

Data Analysis: The resulting TGA curve plots the percentage of mass remaining versus temperature. The onset of mass loss indicates the beginning of decomposition. The total mass loss should correspond to the theoretical mass percentage of the ten CO ligands (approximately 71.8% of the total mass of Mn₂(CO)₁₀).

The following Graphviz diagram outlines the experimental workflow for the TGA of an air-sensitive compound.

Evolved Gas Analysis (EGA)

To identify the gaseous products of decomposition, TGA can be coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).[5][6][7] This provides real-time analysis of the gases evolved from the sample as it is heated. For Mn₂(CO)₁₀, TGA-MS would show an ion current corresponding to the mass-to-charge ratio of CO (m/z = 28) that correlates with the mass loss observed in the TGA curve.

Mass Spectrometry Fragmentation

Mass spectrometry of Mn₂(CO)₁₀ typically does not show a prominent molecular ion peak due to the lability of the CO ligands and the Mn-Mn bond. The fragmentation pattern is characterized by the sequential loss of the ten carbonyl groups. The resulting spectrum will show a series of peaks separated by 28 mass units (the mass of CO), corresponding to ions of the type [Mn₂(CO)ₓ]⁺ where x ranges from 0 to 9. The base peak is often [Mn]⁺ or [Mn₂]⁺.

Conclusion

The thermal stability of dimanganese decacarbonyl is a critical parameter that dictates its handling, storage, and application. Its decomposition, initiated by the homolytic cleavage of the Mn-Mn bond, proceeds via a radical mechanism involving the sequential loss of carbonyl ligands to yield metallic manganese and carbon monoxide. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and professionals working with this important organometallic compound. Proper adherence to air-sensitive techniques is essential for obtaining accurate thermal analysis data and ensuring laboratory safety.

References

- 1. Manganese carbonyl | Decacarbonyl dimanganese | Mn2(CO)10 – Ereztech [ereztech.com]

- 2. Dimanganese decacarbonyl - Wikipedia [en.wikipedia.org]

- 3. Dimanganese decacarbonyl | C10Mn2O10 | CID 6096972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 1: EGA-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of Dimanganese Decacarbonyl: A Technical Guide

An in-depth exploration of the synthesis, electronic structure, and physicochemical properties of Mn2(CO)10, a cornerstone molecule in organometallic chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this binuclear manganese complex.

Dimanganese decacarbonyl, with the chemical formula Mn₂(CO)₁₀, stands as a pivotal compound in the field of organometallic chemistry. First synthesized in 1954, this golden-yellow crystalline solid has since been the subject of extensive research, serving as a model system for understanding metal-metal bonding, ligand-metal interactions, and photochemical reactivity.[1][2] Its unique structural and electronic features have also made it a valuable precursor in organic synthesis and a catalyst in various chemical transformations.[3][4]

Molecular Architecture and Bonding

The molecular structure of Mn₂(CO)₁₀ consists of two pentacarbonylmanganese, Mn(CO)₅, units linked by a direct manganese-manganese bond.[1][2] A key structural feature is the absence of bridging carbonyl ligands, which distinguishes it from some other binuclear metal carbonyls.[2][3] The two Mn(CO)₅ fragments are in a staggered conformation, leading to an approximate D₄d point group symmetry.[2][3] Each manganese atom is octahedrally coordinated, bonded to five carbon monoxide ligands and the other manganese atom.[1]

The ten carbonyl ligands are categorized into two types: two axial CO ligands that are coaxial with the Mn-Mn bond, and eight equatorial CO ligands positioned nearly perpendicular to this bond.[2][3] The Mn-Mn bond is a single σ-bond formed primarily from the overlap of the dz² orbitals of the two manganese atoms, allowing each metal center to achieve a stable 18-electron configuration.[1] The bonding between the manganese atoms and the carbonyl ligands is described by the synergistic interplay of σ-donation from the CO ligands to the metal and π-backbonding from the metal d-orbitals to the π* antibonding orbitals of the CO ligands.[5]

Physicochemical Properties

Mn₂(CO)₁₀ is an air-stable crystalline solid at room temperature, though its solutions are susceptible to oxidation and require handling under inert atmospheres using Schlenk techniques.[2][3] It is insoluble in water but shows solubility in various organic solvents.[3] The compound is known for its volatility, subliming at 60°C under reduced pressure.[1][3]

Structural and Spectroscopic Data

The precise structural parameters and spectroscopic signatures of Mn₂(CO)₁₀ have been extensively characterized. The following tables summarize key quantitative data.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀Mn₂O₁₀ | [6] |

| Molar Mass | 389.98 g/mol | [2][3][6] |

| Appearance | Yellow crystalline solid | [1][2][3] |

| Density | 1.750 g/cm³ | [1][2][3] |

| Melting Point | 154 °C (decomposes) | [1][2][3] |

| Sublimation Point | 60 °C (at 0.5 mm Hg) | [1][2][3] |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/c | [1] |

| Bond | Bond Length (pm) | Reference |

| Mn-Mn | 290.38(6) | [1][2] |

| Mn-C (axial) | 181.1 | [1][2] |

| Mn-C (equatorial, avg.) | 185.6 | [1][2] |

| Angle | Angle (degrees) | Reference |

| Mn'-Mn-CO (equatorial) | 84.61(7) - 89.16(7) | [1][2] |

| Spectroscopic Data | Characteristic Features | Reference |

| Infrared (IR) Spectroscopy (νCO) | 2045 cm⁻¹ - 1975 cm⁻¹ | [1] |

| UV-Visible Spectroscopy | Intense charge-transfer bands at 300-400 nm | [1] |

| ¹³C NMR Spectroscopy | Single resonance for carbonyl carbons | [1] |

| Mass Spectrometry (m/z) | Parent ion peak at 390 | [1] |

Electronic Structure and Photochemistry

The electronic structure of Mn₂(CO)₁₀ has been investigated through both experimental techniques, such as photoelectron spectroscopy, and computational methods.[2] The highest occupied molecular orbital (HOMO) is primarily of Mn-Mn σ-bonding character, while the lowest unoccupied molecular orbital (LUMO) is the corresponding σ* antibonding orbital.

A significant aspect of Mn₂(CO)₁₀'s chemistry is its photochemical reactivity.[7] Irradiation with UV light can lead to the homolytic cleavage of the Mn-Mn bond, generating two Mn(CO)₅ radicals.[8] This process is central to its application as a radical initiator in polymerization reactions.[1] The photochemistry can also involve the loss of CO ligands, leading to the formation of unsaturated manganese carbonyl species.[9]

Synthesis and Experimental Protocols

Synthesis of Mn₂(CO)₁₀

Several methods have been developed for the synthesis of dimanganese decacarbonyl.

-

High-Pressure Carbonylation: The original synthesis involved the reduction of manganese(II) iodide with magnesium under high carbon monoxide pressure (approximately 200 atm).[1] A more efficient high-pressure method utilizes the reduction of anhydrous manganese(II) chloride with sodium benzophenone (B1666685) ketyl.[3]

-

Reaction: 2 MnCl₂ + 2 Na[Ph₂CO] + 10 CO → Mn₂(CO)₁₀ + 2 NaCl + 2 Ph₂CO

-

-

Low-Pressure Synthesis: A more convenient laboratory-scale synthesis has been developed from methylcyclopentadienyl manganese tricarbonyl (MMT) using sodium as a reducing agent at ambient pressure.[2]

-

Reaction: 2 Mn(η⁵-CH₃C₅H₄)(CO)₃ + 2 Na + 4 CO → Mn₂(CO)₁₀ + 2 Na[CH₃C₅H₄]

-

Experimental Characterization Protocols

The characterization of Mn₂(CO)₁₀ relies on a suite of standard analytical techniques in inorganic and organometallic chemistry.

-

X-ray Crystallography:

-

Crystal Growth: Single crystals are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent (e.g., hexane) or by slow sublimation.

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic X-ray radiation (e.g., Mo Kα).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is either pressed into a KBr pellet or dissolved in a suitable solvent (e.g., hexane, cyclohexane) to prepare a solution for analysis in a liquid cell.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or the pure solvent is recorded and subtracted from the sample spectrum. The region of interest for metal carbonyls is typically 2200-1600 cm⁻¹.

-

-

Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

-

Sample Preparation: A sample of Mn₂(CO)₁₀ is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. Due to the low natural abundance of ¹³C and potential long relaxation times, a large number of scans may be required to obtain a good signal-to-noise ratio.

-

-

Mass Spectrometry:

-

Sample Introduction: A small amount of the volatile Mn₂(CO)₁₀ is introduced into the mass spectrometer, often via a direct insertion probe or by heating to induce sublimation.

-

Ionization and Analysis: Electron ionization (EI) is a common method used. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The fragmentation pattern, showing sequential loss of CO ligands, is characteristic.[1]

-

Visualizing Structure and Analysis Workflow

Figure 1: Molecular structure of Dimanganese Decacarbonyl (Mn₂(CO)₁₀).

References

- 1. webqc.org [webqc.org]

- 2. Dimanganese decacarbonyl - Wikipedia [en.wikipedia.org]

- 3. Dimanganese_decacarbonyl [chemeurope.com]

- 4. CAS 10170-69-1: Dimanganese decacarbonyl | CymitQuimica [cymitquimica.com]

- 5. testbook.com [testbook.com]

- 6. Dimanganese decacarbonyl | C10Mn2O10 | CID 6096972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of Dimanganese Decacarbonyl

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of dimanganese decacarbonyl, Mn₂(CO)₁₀. The information is presented to facilitate its use in research, synthetic chemistry, and materials science. All quantitative data are summarized in structured tables, and detailed experimental protocols for the determination of these properties are provided.

General and Spectroscopic Properties

Dimanganese decacarbonyl is a golden-yellow, crystalline solid.[1][2] It is an air-stable compound in its solid state; however, its solutions are susceptible to oxidation and should be handled using inert atmosphere techniques, such as a Schlenk line or a glovebox.[3][4] It is a volatile compound that readily sublimes under vacuum.[1][3]

| Property | Value |

| Molecular Formula | Mn₂(CO)₁₀ |

| Molar Mass | 389.98 g/mol |

| Appearance | Golden-yellow crystals |

| Melting Point | 154 °C (decomposes) |

| Sublimation Point | 60 °C at 0.5 mmHg |

| Density | 1.750 g/cm³ |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in many common organic solvents |

| Dipole Moment | 0 D |

| Spectroscopic Data | Values (cm⁻¹) |

| IR (CO stretching) | ~2044, 2014, 1983 cm⁻¹ |

Structural and Bonding Parameters

The molecular structure of dimanganese decacarbonyl has been extensively studied, primarily by single-crystal X-ray diffraction. It consists of two Mn(CO)₅ units joined by a Mn-Mn bond, with no bridging carbonyl ligands.[3] The two Mn(CO)₅ fragments are in a staggered conformation, leading to an approximate D₄d symmetry.[3]

| Crystal System | Monoclinic |

| Space Group | I2/a |

| Lattice Constants | a = 14.16 Å, b = 7.11 Å, c = 14.67 Å, β = 105.0° |

| Bond Distances | |

| Mn-Mn | 2.923 Å |

| Mn-C (axial) | ~1.83 Å |

| Mn-C (equatorial) | ~1.86 Å |

| Bond Angles | |

| C(ax)-Mn-Mn | ~180° |

| C(eq)-Mn-C(eq) | ~90° and ~120° |

| Bond Dissociation Energy | |

| Mn-Mn | ~151 kJ/mol |

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physical properties of dimanganese decacarbonyl. Given its air-sensitive nature in solution, all manipulations involving solvents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

A common laboratory-scale synthesis involves the reductive carbonylation of a manganese(II) salt.[3]

Procedure:

-

Anhydrous manganese(II) chloride (MnCl₂) is suspended in a suitable solvent, such as diethyl ether, in a high-pressure autoclave equipped with a magnetic stirrer.

-

A reducing agent, typically sodium benzophenone (B1666685) ketyl, is added to the suspension under an inert atmosphere.[3]

-

The autoclave is sealed and pressurized with carbon monoxide (CO) to approximately 200 atmospheres.[3]

-

The reaction mixture is heated and stirred for several hours.

-

After cooling to room temperature, the autoclave is carefully vented in a fume hood.

-

The resulting mixture is filtered under inert atmosphere to remove any solid byproducts.

-

The solvent is removed from the filtrate under reduced pressure to yield crude dimanganese decacarbonyl.

-

The product is purified by sublimation under high vacuum.

The melting point of dimanganese decacarbonyl is determined using a standard melting point apparatus, with modifications to handle the air-sensitive nature of the compound upon heating.

Procedure:

-

A small amount of crystalline dimanganese decacarbonyl is loaded into a capillary tube under an inert atmosphere in a glovebox.

-

The capillary tube is sealed at both ends using a flame or a suitable sealant to prevent exposure to air.

-

The sealed capillary is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range. Note that the compound decomposes at its melting point.[5]

The solubility of dimanganese decacarbonyl in a given organic solvent is determined by the equilibrium saturation method under an inert atmosphere.

Procedure:

-

A known mass of dimanganese decacarbonyl is added to a known volume of the desired organic solvent in a Schlenk flask equipped with a magnetic stir bar.

-

The flask is sealed, and the mixture is stirred at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

The stirring is stopped, and the solid is allowed to settle.

-

A known volume of the supernatant saturated solution is carefully removed via a cannula filter into a pre-weighed flask under an inert atmosphere.

-

The solvent is removed from the sample of the saturated solution under vacuum.

-

The mass of the dissolved dimanganese decacarbonyl is determined by weighing the flask containing the residue.

-

The solubility is calculated and expressed in grams per 100 mL of solvent or moles per liter.

The vapor pressure of dimanganese decacarbonyl can be measured using the static method.[1][6]

Procedure:

-

A sample of dimanganese decacarbonyl is placed in a thermostated sample cell connected to a pressure transducer (e.g., a capacitance manometer).

-

The entire apparatus is evacuated to remove any residual air and volatile impurities. The sample may be gently heated to facilitate degassing.

-

The sample cell is then heated to a series of constant, accurately measured temperatures.

-

At each temperature, the system is allowed to reach equilibrium, at which point the pressure reading from the transducer is recorded as the vapor pressure.

-

A vapor pressure curve is constructed by plotting the vapor pressure as a function of temperature.

The determination of the crystal and molecular structure of dimanganese decacarbonyl is achieved through single-crystal X-ray diffraction.

Procedure:

-

A suitable single crystal of dimanganese decacarbonyl is selected and mounted on a goniometer head.

-

The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential decomposition.

-

The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

The collected diffraction data are processed, which includes indexing the reflections, integrating their intensities, and applying corrections for various experimental factors (e.g., absorption).

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

The vibrational modes of the carbonyl ligands in dimanganese decacarbonyl are characterized using Fourier-transform infrared (FTIR) spectroscopy.

Procedure:

-

A solution of dimanganese decacarbonyl is prepared in a suitable IR-transparent solvent (e.g., hexane, cyclohexane) under an inert atmosphere.

-

The solution is transferred into an IR cell with appropriate window materials (e.g., NaCl, KBr) that do not react with the sample.

-

Alternatively, a solid-state spectrum can be obtained by preparing a KBr pellet or a Nujol mull of the compound in a glovebox.

-

The IR spectrum is recorded over the desired range (typically 4000-400 cm⁻¹), with particular attention to the carbonyl stretching region (~2200-1800 cm⁻¹).

-

The spectrum of the pure solvent is also recorded and subtracted from the sample spectrum to obtain the spectrum of the solute.

The mass and fragmentation pattern of dimanganese decacarbonyl can be determined by electron ionization mass spectrometry (EI-MS).

Procedure:

-

A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

-

The sample is heated under vacuum to induce sublimation into the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z values.

Visualizations

The following diagrams illustrate the molecular structure and a key reaction pathway of dimanganese decacarbonyl.

References

Handling and storage protocols for air-sensitive Manganese(0) carbonyl

An In-depth Technical Guide to the Handling and Storage of Air-Sensitive Manganese(0) Carbonyl

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese(0) carbonyl complexes, particularly Dimanganese Decacarbonyl (Mn₂(CO)₁₀), are versatile reagents and precursors in organometallic chemistry and catalysis.[1] Their utility is paralleled by their significant sensitivity to atmospheric conditions, necessitating specialized handling and storage protocols to ensure reagent integrity and operator safety.[1][2] This guide provides a comprehensive overview of the essential procedures for managing these air-sensitive compounds in a laboratory setting. It covers material properties, requisite handling techniques using inert atmospheres, proper storage conditions, and emergency procedures.

Introduction to Manganese(0) Carbonyl

Dimanganese decacarbonyl, Mn₂(CO)₁₀, is a primary example of a Manganese(0) carbonyl compound. It presents as a yellow to orange crystalline powder and serves as a crucial starting material for the synthesis of a wide array of manganese compounds.[1][3] Its applications include use as a catalyst in organic reactions like hydroformylation and as a precursor for manganese-based materials.[1] The central manganese atom in its zero oxidation state makes the compound highly reactive and susceptible to oxidation when exposed to air.[4] Furthermore, it is sensitive to heat and light, which can induce decomposition and the release of highly toxic carbon monoxide gas.[1][2] Therefore, strict adherence to safety and handling protocols is paramount.

Properties and Hazards

Understanding the physical properties and inherent hazards of Mn₂(CO)₁₀ is fundamental to its safe handling.

Physical and Chemical Properties

The key quantitative properties of Dimanganese Decacarbonyl are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₀Mn₂O₁₀ | [3] |

| Molecular Weight | 389.98 g/mol | [3] |

| Appearance | Yellow to orange crystalline powder or crystals | [1][3] |

| Melting Point | 154 °C (309.2 °F) - with decomposition | [3] |

| Solubility | Insoluble in water | [3] |

| Stability | Stable when stored under a dry, inert atmosphere away from heat | [3] |

| Sensitivities | Air, light, and heat sensitive | [2][3] |

Principal Hazards

-

Toxicity: Dimanganese decacarbonyl is highly toxic if swallowed, in contact with skin, or if inhaled.[3][5]

-

Decomposition: Exposure to air, light, or heat can cause the compound to decompose.[1][2] This decomposition releases carbon monoxide, a colorless, odorless, and highly toxic gas that can be life-threatening upon inhalation.[1]

-

Inhalation Hazard: Inhalation of dust or decomposition products (CO) can be fatal.[3] Work must be conducted in a well-ventilated area, preferably a chemical fume hood or glove box.[1]

-

Incompatible Materials: The compound is incompatible with strong oxidizing agents.[2]

Core Handling Protocols

Due to its air-sensitive nature, all manipulations of Mn₂(CO)₁₀ must be performed under an inert atmosphere. The two primary methods for achieving this are the use of a glove box or a Schlenk line.

General Handling Workflow

A systematic approach is crucial when working with air-sensitive compounds. The following workflow diagram outlines the essential steps for safely handling Manganese(0) carbonyl.

Caption: General workflow for handling air-sensitive Mn₂(CO)₁₀.

Experimental Protocol 1: Transfer Using a Glove Box

A glove box provides the most controlled environment for handling highly air-sensitive materials.

Methodology:

-

Preparation: Ensure the glove box atmosphere is maintained with low levels of oxygen and moisture (typically <5 ppm is recommended).[3] Place all necessary equipment (spatulas, weigh boats, flasks, septa) and the sealed container of Mn₂(CO)₁₀ into the antechamber.

-

Purging: Evacuate and backfill the antechamber with the inert glove box gas (e.g., nitrogen or argon) for a minimum of three cycles to remove atmospheric contaminants.

-

Transfer to Main Chamber: Once purging is complete, open the inner antechamber door and move all items into the main glove box chamber.

-

Equilibration: Allow the reagent container to sit inside the main chamber for at least 20-30 minutes to ensure its temperature equilibrates with the glove box atmosphere. This prevents pressure differentials upon opening.

-

Dispensing: Carefully open the Mn₂(CO)₁₀ container. Using a clean spatula, weigh the desired amount of the yellow powder onto a weigh boat and transfer it to the reaction flask.

-

Sealing: Securely seal the reaction flask (e.g., with a septum or glass stopper) and the primary reagent container.

-

Removal: Transfer the sealed reaction flask and any waste materials out of the glove box via the antechamber, again using the evacuate/backfill purge cycle.

References

The Reactivity of Dimanganese Decacarbonyl (Mn2(CO)10): A Technical Guide for Researchers

An in-depth exploration of the chemical behavior of Mn2(CO)10 with nucleophilic and electrophilic reagents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its reaction pathways, experimental protocols, and key quantitative data.

Dimanganese decacarbonyl, Mn2(CO)10, is a foundational organometallic compound that serves as a versatile precursor in the synthesis of a wide array of manganese complexes. Its reactivity is primarily dictated by the presence of a relatively weak metal-metal bond and the susceptibility of its carbonyl ligands to substitution. This guide elucidates the core principles governing the reactions of Mn2(CO)10 with both electron-rich (nucleophilic) and electron-deficient (electrophilic) species.

Reactions with Nucleophiles

The interaction of Mn2(CO)10 with nucleophiles can proceed through several pathways, most notably via reductive cleavage of the Mn-Mn bond or substitution of carbonyl ligands.

Reductive Cleavage: Formation of the Manganate Anion

One of the most synthetically useful reactions of Mn2(CO)10 is its reduction by strong reducing agents, such as sodium amalgam, to yield the potent nucleophile, the pentacarbonylmanganate anion, [Mn(CO)5]⁻.[1] This anion is a versatile intermediate for the synthesis of a variety of organomanganese compounds.[1][2]

The general reaction is as follows:

Mn2(CO)10 + 2 Na(Hg) → 2 Na[Mn(CO)5]

The resulting sodium pentacarbonylmanganate is a powerful nucleophile and can be readily alkylated, acylated, or protonated to generate a diverse range of manganese(I) complexes.[1][2] For instance, its reaction with alkyl halides, such as methyl iodide, yields the corresponding alkyl manganese pentacarbonyl complex.[1]

Na[Mn(CO)5] + CH3I → Mn(CO)5(CH3) + NaI

Experimental Protocol: Synthesis of Sodium Pentacarbonylmanganate and Methylpentacarbonylmanganese(I)

-

Materials: Dimanganese decacarbonyl (Mn2(CO)10), 1% sodium amalgam (Na/Hg), tetrahydrofuran (B95107) (THF, freshly distilled from sodium/benzophenone), methyl iodide (CH3I). All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.

-

Procedure for Na[Mn(CO)5]:

-

In a Schlenk flask, a solution of Mn2(CO)10 in THF is prepared.

-

An excess of 1% sodium amalgam is added to the stirred solution at room temperature.

-

The reaction mixture is stirred until the yellow color of Mn2(CO)10 disappears, indicating the formation of the colorless Na[Mn(CO)5] solution.

-

The mercury is carefully separated from the THF solution containing the product.

-

-

Procedure for Mn(CO)5(CH3):

-

The freshly prepared solution of Na[Mn(CO)5] in THF is cooled in an ice bath.

-

A stoichiometric amount of methyl iodide is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The solvent is removed under reduced pressure, and the resulting residue can be purified by sublimation or crystallization to yield pure [Mn(CO)5(CH3)].[1]

-

Nucleophilic Substitution Reactions

Nucleophiles such as phosphines, isocyanides, and nitrogen-donor ligands can react with Mn2(CO)10 to substitute one or more carbonyl ligands. These reactions can be promoted thermally or photochemically.[3]

For example, the reaction with tri(2-furyl)phosphine (B125338) (PFu3) in refluxing toluene (B28343) leads to the disubstituted product [Mn2(CO)8(PFu3)2].[3]

Mn2(CO)10 + 2 PFu3 → [Mn2(CO)8(PFu3)2] + 2 CO

Photochemical conditions are often employed to facilitate these substitution reactions, as UV irradiation can induce the homolytic cleavage of the Mn-Mn bond, generating the reactive Mn(CO)5• radical, or promote CO dissociation.

Reactions with Electrophiles

Electrophilic attack on Mn2(CO)10 typically results in the cleavage of the Mn-Mn bond and the formation of Mn(I) species.

Halogenation

Mn2(CO)10 readily reacts with halogens such as bromine (Br2) to afford manganese pentacarbonyl halides.[4] This reaction involves the oxidative cleavage of the Mn-Mn bond.[4][5]

Mn2(CO)10 + Br2 → 2 Mn(CO)5Br

Experimental Protocol: Synthesis of Pentacarbonylmanganesebromide(I)

-

Materials: Dimanganese decacarbonyl (Mn2(CO)10), bromine (Br2), a suitable inert solvent such as hexane.

-

Procedure:

-

A solution of Mn2(CO)10 is prepared in an inert solvent.

-

A stoichiometric amount of a solution of bromine in the same solvent is added dropwise to the Mn2(CO)10 solution at room temperature.

-

The reaction is typically rapid, and the product, Mn(CO)5Br, can be isolated by removal of the solvent and purification by crystallization or sublimation.

-

Protonation and Oxidation

Strong acids can protonate Mn2(CO)10, and in the presence of a suitable oxidizing agent, this can lead to the formation of cationic manganese carbonyl complexes. For instance, treatment of Mn2(CO)10 with strong acids in trifluoroacetic anhydride (B1165640) can generate the [Mn(CO)5]+ synthon.[5] A one-step synthesis of [Mn(CO)6]+ salts involves the oxidation of Mn2(CO)10 by protons in solutions of Lewis acids and anhydrous HF.[6]

Photochemical Reactivity

Photolysis of Mn2(CO)10 is a powerful method to initiate its reactivity. Irradiation with UV light leads to the homolytic cleavage of the Mn-Mn bond, generating two manganese pentacarbonyl radicals (Mn(CO)5•).[2][7]

Mn2(CO)10 + hν → 2 Mn(CO)5•

These highly reactive 17-electron species can participate in a variety of reactions, including:

-

Recombination: Reforming the Mn2(CO)10 dimer.

-

Atom Abstraction: Abstracting atoms from other molecules (e.g., a halogen atom from an alkyl halide).

-

Substitution: Reacting with ligands to form substituted manganese carbonyl radicals, which can then dimerize.

Photochemical disproportionation can also occur in the presence of certain ligands, such as pyridine, leading to the formation of both cationic and anionic manganese carbonyl complexes.[8][9][10]

Quantitative Data

The characterization of Mn2(CO)10 and its derivatives heavily relies on spectroscopic techniques, particularly infrared (IR) spectroscopy, due to the characteristic stretching frequencies of the carbonyl ligands.

| Compound | ν(CO) (cm⁻¹) in Cyclohexane | Reference |

| Mn2(CO)10 | 2044, 2013, 1983 | [11] |

| Mn(CO)5Br | 2138, 2053, 2010 | |

| [Mn(CO)6]⁺ | ~2090 | [6] |

| [Mn(CO)5]⁻ | ~1898, 1860 | [12] |

Note: The exact positions of the IR bands can vary slightly depending on the solvent.

Signaling Pathways and Experimental Workflows

The reactivity of Mn2(CO)10 can be visualized as a series of interconnected pathways, starting from the parent dimer and leading to a variety of products depending on the reagents and conditions employed.

Caption: Key reactivity pathways of Mn2(CO)10.

Caption: Experimental workflow for alkyl derivative synthesis.

References

- 1. Manganese Alkyl Carbonyl Complexes: From Iconic Stoichiometric Textbook Reactions to Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimanganese decacarbonyl - Wikipedia [en.wikipedia.org]

- 3. epublications.marquette.edu [epublications.marquette.edu]

- 4. testbook.com [testbook.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Formation of hexacarbonylmanganese(I) salts, [Mn(CO)6]+X-, in anhydrous HF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oaepublish.com [oaepublish.com]

- 8. researchwithnj.com [researchwithnj.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Deep Dive into the 18-Electron Rule: The Case of Dimanganese Decacarbonyl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dimanganese decacarbonyl, Mn₂(CO)₁₀, is a cornerstone compound in organometallic chemistry, serving as a classic example for understanding the principles of structure, bonding, and reactivity in metal carbonyl complexes.[1] Central to the stability and chemistry of this molecule is the adherence of each manganese atom to the 18-electron rule, a guiding principle for predicting the stability of transition metal complexes.[1][2][3] This whitepaper provides a comprehensive examination of the 18-electron rule as it applies to dimanganese decacarbonyl, detailing the structural features, experimental evidence, and theoretical underpinnings that govern its electronic configuration.

The 18-Electron Rule: A Framework for Stability

The 18-electron rule posits that transition metal complexes are particularly stable when the central metal atom has a valence shell electron count of 18.[2][3] This configuration is analogous to the stable, closed-shell electron configuration of noble gases. The rule is most reliably applied to organometallic compounds with strong π-acceptor ligands, such as carbonyls (CO), which form strong covalent bonds with the metal center.[2] For a metal carbonyl complex, the electron count is determined by summing the valence electrons of the metal and the electrons donated by the ligands.

Structure and Bonding in Dimanganese Decacarbonyl

X-ray crystallography has unequivocally established the structure of dimanganese decacarbonyl. The molecule consists of two Mn(CO)₅ units joined by a direct manganese-manganese (Mn-Mn) bond. A key structural feature is the absence of bridging carbonyl ligands; all ten CO ligands are terminally bonded to the manganese atoms.[1] The molecule adopts a staggered conformation with D₄d symmetry.

Each manganese atom is coordinated to five carbonyl ligands and the other manganese atom in a distorted octahedral geometry. There are two types of carbonyl ligands: one axial CO on each manganese atom that is collinear with the Mn-Mn bond, and four equatorial CO ligands that are nearly perpendicular to it.[1]

Electron Counting in Dimanganese Decacarbonyl: Satisfying the 18-Electron Rule

The adherence of each manganese atom in Mn₂(CO)₁₀ to the 18-electron rule can be understood by considering the electron contributions from the manganese atom, the carbonyl ligands, and the crucial Mn-Mn bond.

A neutral manganese atom (Group 7) contributes seven valence electrons. Each terminal carbonyl ligand is a two-electron donor. The Mn-Mn single bond is formed by the sharing of one electron from each manganese atom.

The electron counting for one Mn(CO)₅ unit can be broken down as follows:

| Contribution from | Number of Electrons |

| Mn atom | 7 |

| 5 CO ligands (5 x 2e⁻) | 10 |

| Mn-Mn bond (1e⁻) | 1 |

| Total | 18 |

This electron counting scheme demonstrates that each manganese center in dimanganese decacarbonyl achieves a stable 18-electron configuration. The formation of the metal-metal bond is essential for both manganese atoms to satisfy this rule.

Experimental Evidence

The structural and bonding model of dimanganese decacarbonyl is supported by robust experimental data, primarily from X-ray crystallography and infrared spectroscopy.

Quantitative Data Summary

| Parameter | Value | Experimental Technique |

| Mn-Mn Bond Length | 290.38(6) pm | X-ray Crystallography[1] |

| Average Axial Mn-C Bond Length | 181.1 pm | X-ray Crystallography[1] |

| Average Equatorial Mn-C Bond Length | 185.6 pm | X-ray Crystallography[1] |

| CO Stretching Frequencies (ν(CO)) | 2045 - 1975 cm⁻¹ | Infrared Spectroscopy |

Experimental Protocols

Synthesis of Dimanganese Decacarbonyl:

Several methods have been developed for the synthesis of dimanganese decacarbonyl.

-

High-Pressure Carbonylation: The original synthesis involved the reduction of a manganese(II) salt, such as manganese(II) iodide, with a reducing agent like magnesium metal under high pressure of carbon monoxide (e.g., 200 atm).[1]

-

2 MnI₂ + 2 Mg + 10 CO → Mn₂(CO)₁₀ + 2 MgI₂

-

-

Reductive Carbonylation from MnCl₂: A more efficient high-pressure method involves the reduction of anhydrous manganese(II) chloride with sodium benzophenone (B1666685) ketyl under CO pressure.[1]

-

Low-Pressure Synthesis: An alternative route utilizes the commercially available methylcyclopentadienyl manganese tricarbonyl (MMT) as a starting material, which can be reduced with sodium under a carbon monoxide atmosphere at ambient pressure.[1]

-

2 Mn(C₅H₄CH₃)(CO)₃ + 2 Na + 4 CO → Mn₂(CO)₁₀ + 2 Na(C₅H₄CH₃)

-

X-ray Crystallography:

The determination of the solid-state structure of dimanganese decacarbonyl is achieved through single-crystal X-ray diffraction.

-

Principle: This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions and bond lengths can be determined with high precision.

-

General Procedure:

-

Crystal Growth: High-quality single crystals of Mn₂(CO)₁₀ are grown, typically by slow evaporation of a saturated solution or by cooling.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data are processed to solve the crystal structure, often using direct methods or Patterson methods. The initial structural model is then refined to achieve the best fit with the experimental data.

-

Infrared (IR) Spectroscopy:

Infrared spectroscopy is a powerful tool for characterizing metal carbonyl complexes.

-

Principle: The C-O stretching vibrations in metal carbonyls give rise to strong absorption bands in the IR spectrum. The position of these bands is sensitive to the bonding mode of the CO ligand (terminal or bridging) and the electron density on the metal center.

-

General Procedure:

-

Sample Preparation: A sample of Mn₂(CO)₁₀ is prepared for analysis, typically as a solution in a suitable solvent (e.g., hexane) or as a solid dispersion in a KBr pellet.

-

Spectral Acquisition: The IR spectrum is recorded using an infrared spectrometer. The region of interest for CO stretching frequencies is typically between 2100 and 1800 cm⁻¹.

-

-

Interpretation: For dimanganese decacarbonyl, the observation of strong IR bands only in the region characteristic of terminal CO ligands (around 2000 cm⁻¹) provides compelling evidence against the presence of bridging carbonyls.

Visualizing the 18-Electron Rule in Dimanganese Decacarbonyl

The logical relationship of electron counting for each manganese atom in dimanganese decacarbonyl can be visualized as follows:

Caption: Electron counting for each manganese center in dimanganese decacarbonyl.

Conclusion

Dimanganese decacarbonyl serves as an exemplary model for illustrating the 18-electron rule in a binuclear metal carbonyl complex. The formation of a direct metal-metal bond allows each manganese atom, coordinated to five terminal carbonyl ligands, to achieve a stable 18-electron configuration. This electronic saturation is a key factor in the compound's stability and predictable reactivity. The structural and spectroscopic data obtained through techniques such as X-ray crystallography and infrared spectroscopy provide unequivocal support for the proposed bonding model. A thorough understanding of the principles governing the 18-electron rule in this fundamental molecule is essential for researchers and professionals in the fields of inorganic chemistry, organometallic chemistry, and catalysis.

References

Methodological & Application

Application Notes and Protocols: Mn₂(CO)₁₀ as a Precatalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Dimanganese decacarbonyl, Mn₂(CO)₁₀, is a versatile and cost-effective precatalyst for a variety of organic transformations. Its activation, typically achieved through photolytic or thermal cleavage of the Mn-Mn bond, generates the highly reactive 17-electron •Mn(CO)₅ radical. This radical species can initiate catalytic cycles for a range of reactions, including C-H bond functionalization, carbonylation, hydrosilylation, and the synthesis of complex heterocyclic scaffolds. These application notes provide detailed protocols for key synthetic methodologies utilizing Mn₂(CO)₁₀, offering practical guidance for laboratory implementation.

Visible-Light-Triggered Carbonylation of Aryl Chlorides

This protocol describes a mild and operationally simple method for the aminocarbonylation and alkoxycarbonylation of inert (hetero)aryl chlorides. Mn₂(CO)₁₀ serves as both the catalyst and a solid source of carbon monoxide, eliminating the need for high pressures of CO gas. The reaction is triggered by visible light at room temperature.[1]

Quantitative Data Summary

| Entry | Aryl Chloride | Nucleophile | Product | Yield (%) |

| 1 | Chlorobenzene | Pyrrolidine | N-Benzoylpyrrolidine | 99 |

| 2 | 4-Chloroanisole | Morpholine | (4-Methoxyphenyl)(morpholino)methanone | 95 |

| 3 | 2-Chlorotoluene | Piperidine | (2-Tolyl)(piperidino)methanone | 98 |

| 4 | 1-Chloronaphthalene | Benzylamine | N-Benzyl-1-naphthamide | 85 |

| 5 | 4-Chlorobiphenyl | Methanol | Methyl 4-biphenylcarboxylate | 72 |

| 6 | 3-Chloropyridine | Ethanol | Ethyl nicotinate | 88 |

Experimental Protocol

-

Materials:

-

Aryl chloride (0.6 mmol, 1.5 equiv)

-

Amine or alcohol (0.4 mmol, 1.0 equiv)

-

Dimanganese decacarbonyl (Mn₂(CO)₁₀) (0.08 mmol, 20 mol%)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.8 mmol, 2.0 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF) (1.0 mL)

-

-

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride, the amine or alcohol, Mn₂(CO)₁₀, and DBU.

-

Evacuate and backfill the vial with argon three times.

-

Add anhydrous THF via syringe.

-

Place the vial approximately 5 cm from a 10 W white LED lamp and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired amide or ester.

-

Reaction Mechanism

Caption: Proposed mechanism for the visible-light-triggered carbonylation.

UV-Light-Mediated Hydrosilylation of Alkenes

This application note details the anti-Markovnikov hydrosilylation of various alkenes using Mn₂(CO)₁₀ as a precatalyst under UV irradiation. This method provides a regioselective route to terminal alkylsilanes at low temperatures and in the absence of additives.[2][3]

Quantitative Data Summary

| Entry | Alkene | Silane | Product | Yield (%) |

| 1 | 1-Octene | 1,1,1,3,5,5,5-Heptamethyltrisiloxane (MDHM) | 1-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)octane | 99 |

| 2 | Styrene | MDHM | 1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane | 95 |

| 3 | Allylbenzene | MDHM | 1,1,1,3,5,5,5-Heptamethyl-3-(3-phenylpropyl)trisiloxane | 98 |

| 4 | Vinylcyclohexane | MDHM | 3-(2-Cyclohexylethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane | 97 |

Experimental Protocol

-

Materials:

-

Alkene (0.47 mmol, 1 equiv)

-

Silane (e.g., MDHM) (0.94 mmol, 2 equiv)

-

Mn₂(CO)₁₀ solution (47 mM in toluene, 100 µL, 1 mol%)

-

Anhydrous toluene

-

-

Procedure:

-

In an argon-filled glovebox, charge a 4 mL oven-dried vial with a magnetic stir bar.

-

Add the alkene, silane, and the Mn₂(CO)₁₀ stock solution.

-

Adjust the total reaction volume to ~0.6 mL with anhydrous toluene.

-

Seal the vial and place it in front of a 300 W Xenon lamp (or a similar UV source, λ ≈ 250-420 nm).

-

Irradiate the stirred reaction mixture at a controlled temperature (e.g., 25-45 °C).

-

Monitor the reaction by GC analysis of aliquots.

-

After completion (typically 1-4 hours), pass the reaction mixture through a short plug of silica gel, eluting with pentane, to remove the catalyst.

-

Remove the volatiles under reduced pressure to obtain the pure product.

-

Reaction Workflow

Caption: Experimental workflow for UV-mediated alkene hydrosilylation.

Dehydrogenative [4+2] Annulation for Isoquinoline (B145761) Synthesis

This protocol outlines the synthesis of isoquinolines through a manganese-catalyzed dehydrogenative [4+2] annulation of N-H imines and alkynes. This atom-economical reaction proceeds via C-H/N-H activation and releases H₂ as the only byproduct, avoiding the need for external oxidants.[4]

Quantitative Data Summary

| Entry | N-H Ketimine | Alkyne | Product | Yield (%) |

| 1 | 1-Phenyl-1-(phenylamino)methanimine | Diphenylacetylene | 1,3,4-Triphenylisoquinoline | 92 |

| 2 | 1-(4-Methoxyphenyl)-1-(phenylamino)methanimine | Diphenylacetylene | 7-Methoxy-1,3,4-triphenylisoquinoline | 85 |